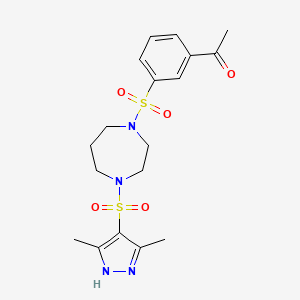

1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, a diazepane ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure a sustainable and efficient process .

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and diazepane rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the sulfonyl and diazepane groups.

1,4-diazepane: A basic diazepane ring structure without the additional functional groups.

Sulfonyl-containing compounds: Various sulfonyl derivatives with different ring structures and substituents.

Uniqueness

1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a pyrazole ring, a diazepane ring, and a sulfonyl group. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler or less functionalized analogs .

Biological Activity

The compound 1-(3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone represents a novel class of compounds with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally analyzed as follows:

- Molecular Formula : C18H22N4O4S2

- Molecular Weight : 414.52 g/mol

- IUPAC Name : this compound

This structure incorporates a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study assessing various sulfonamide compounds demonstrated that those containing a pyrazole ring showed enhanced activity against a range of bacterial strains. The presence of the pyrazole moiety is believed to contribute to the interaction with bacterial enzymes, inhibiting their growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.57 µM against cancer cells, indicating potent antiproliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit the activity of dihydropteroate synthase in bacteria, which is crucial for folate synthesis.

- Interference with Cell Cycle Progression : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

- Modulation of Protein Interactions : The compound may interact with various cellular proteins involved in signaling pathways that regulate cell growth and survival.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A preliminary pharmacokinetic study indicated favorable absorption characteristics for compounds in this class. For example:

- Half-Life (T1/2) : Approximately 3.4 hours in murine models.

- Cmax : Peak plasma concentration reached was about 1190 ng/mL.

These parameters suggest good bioavailability and metabolic stability .

Toxicological Profile

Initial toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cell lines (e.g., HEK293 cells), suggesting a favorable safety profile for further development .

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a pyrazole ring had significantly lower minimum inhibitory concentrations (MICs), demonstrating their potential as effective antimicrobial agents .

Study on Anticancer Properties

Another significant study focused on the anticancer effects of related pyrazole compounds against breast cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Properties

IUPAC Name |

1-[3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S2/c1-13-18(14(2)20-19-13)29(26,27)22-9-5-8-21(10-11-22)28(24,25)17-7-4-6-16(12-17)15(3)23/h4,6-7,12H,5,8-11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOXNMZFVJSGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.